3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the chlorophenyl, oxo, pentyl, and sulfanylidene groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the various functional groups through a series of reactions. For instance, the chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, while the oxo group can be added through oxidation reactions. The pentyl group can be attached using alkylation reactions, and the sulfanylidene group can be introduced through thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional ketone or carboxylic acid groups, while substitution reactions can produce a variety of chlorophenyl derivatives .
Scientific Research Applications
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic potential in treating diseases, depending on its biological activity and mechanism of action.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the chlorophenyl and sulfanylidene groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer activity.
Chlorophenyl Compounds: Similar compounds with chlorophenyl groups include chlorpromazine and chlorpheniramine, which have applications in psychiatry and allergy treatment, respectively.
Uniqueness
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound's unique structural features, including a chlorophenyl group and a sulfanylidene moiety, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClN3O2S, with a molecular weight of 415.9 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22ClN3O2S |
Molecular Weight | 415.9 g/mol |
IUPAC Name | This compound |
InChI Key | CVROVFWXQLOSGA-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated in various studies for its efficacy against cancer cell lines. For instance, a study demonstrated that quinazoline-based hybrids displayed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, suggesting that modifications in the chemical structure can enhance anticancer activity .
Antibacterial Properties
Quinazoline derivatives, including the compound , have shown promising antibacterial activity. A systematic review highlighted the ability of certain quinazolinone hybrids to inhibit bacterial growth, indicating potential applications in treating bacterial infections .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in disease processes. For example, quinazoline derivatives have been studied for their ability to inhibit urease and cyclooxygenase (COX) enzymes, which are important targets in drug development for inflammatory diseases .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may lead to modulation of enzyme activity or receptor binding, resulting in therapeutic effects such as apoptosis in cancer cells or inhibition of bacterial proliferation.
Case Studies and Research Findings
- Anticancer Study : A recent investigation into quinazoline derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The study emphasized the importance of structural modifications to enhance biological activity .
- Antibacterial Screening : Another study assessed the antibacterial effects of quinazoline-based compounds against Gram-positive and Gram-negative bacteria, revealing that some derivatives showed potent activity comparable to standard antibiotics .
- Enzyme Inhibition : Research on enzyme inhibition demonstrated that specific structural features within quinazoline compounds could enhance their ability to inhibit COX enzymes, suggesting potential uses in anti-inflammatory therapies .
Properties
CAS No. |
422273-50-5 |
---|---|
Molecular Formula |
C21H22ClN3O2S |
Molecular Weight |
415.94 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-23-19(26)14-9-10-16-18(12-14)24-21(28)25(20(16)27)13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
CVROVFWXQLOSGA-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
solubility |
not available |
Origin of Product |
United States |
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